molecular formula C15H12O4 B048843 4-((Benzyloxy)carbonyl)benzoic acid CAS No. 18520-63-3

4-((Benzyloxy)carbonyl)benzoic acid

Cat. No.: B048843
CAS No.: 18520-63-3
M. Wt: 256.25 g/mol
InChI Key: RGRIMQYNCUGNDQ-UHFFFAOYSA-N
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Description

4-((Benzyloxy)carbonyl)benzoic acid: is a substituted benzoic acid with the molecular formula C14H12O3. This compound is characterized by a benzoic acid core with a benzyloxy carbonyl group attached. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylation of 4-hydroxybenzoic acid: One common method involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide.

    Protodeboronation of pinacol boronic esters: Another method includes the protodeboronation of pinacol boronic esters.

    Synthesis from phenol and CO2: This method involves the synthesis of 4-hydroxybenzoic acid from phenol and CO2 at room temperature and sub-atmospheric pressure of CO2 using a carboxylase enzyme.

Industrial Production Methods:

  • The industrial production methods for 4-((Benzyloxy)carbonyl)benzoic acid are similar to the synthetic routes mentioned above, with optimization for large-scale production. These methods ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can also occur, especially in the presence of reducing agents like zinc or tin in dilute mineral acid.

    Substitution: The benzyloxy carbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Thionyl chloride (SOCl2): Used to convert the carboxylic acid group into acid chlorides.

    Alcohols: Used in acid-catalyzed nucleophilic acyl substitution reactions to form esters (Fischer esterification).

Major Products:

    Acid chlorides: Formed from the reaction with thionyl chloride.

    Esters: Formed through Fischer esterification.

Scientific Research Applications

Chemistry:

    Synthesis of Benzamides: The compound serves as a precursor in the synthesis of benzamides, which are important in the pharmaceutical industry.

Biology and Medicine:

    Pharmaceutical Intermediates: It is utilized as an intermediate in the manufacturing of pharmaceuticals, including drugs for treating hypercholesterolemia, hypertension, and cancer.

Industry:

    Plastic and Paper Industries: Benzamides derived from 4-((Benzyloxy)carbonyl)benzoic acid are used to modify the properties of materials in these industries.

Comparison with Similar Compounds

    4-[(Vinyloxy)carbonyl]benzoic acid: This compound has a similar structure but with a vinyloxy group instead of a benzyloxy group.

    4-{[(Benzyloxy)carbonyl]amino}benzoic acid: This compound has an amino group attached to the benzoic acid core.

Uniqueness:

  • The presence of the benzyloxy carbonyl group in 4-((Benzyloxy)carbonyl)benzoic acid provides unique reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of benzamides and other pharmaceutical intermediates.

Properties

IUPAC Name

4-phenylmethoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRIMQYNCUGNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 50 ml of an acetic acid solution containing 7.34 g (30.5 mmol) of 4-formylbenzoic acid benzyl ester were dropwise added 4.53 g (4.35 mmol) of chromic acid anhydride, 40 ml of acetic acid and 1.3 ml of water with stirring at room temperature for a period of 2 hours. The oxidation of a formyl group was further carried out overnight at room temperature. The reaction mixture was put into water, and the deposited black-green crystal was collected by filtration, followed by drying. The resultant crystal was recrystallized from acetone to obtain 4.08 g of 4-benzyloxycarbonylbenzoic acid as a white needle crystal (isolated yield: 49%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.34 g
Type
reactant
Reaction Step One
[Compound]
Name
chromic acid anhydride
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4.53 g
Type
reactant
Reaction Step Two
Quantity
40 mL
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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